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Compound of Interest

1H-Indazole-3-carboxaldehyde
Compound Name:

hydrochloride
CAS No.: 1186663-60-4
Cat. No.: B1501660

Get Quote

Introduction & Significance

1H-Indazole-3-carboxaldehyde is a critical pharmacophore in medicinal chemistry, serving as a
versatile scaffold for the development of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and
anti-inflammatory agents. Its unique structure—a fused benzene and pyrazole ring with a
reactive aldehyde at the C3 position—allows for diverse downstream functionalization,
including Knoevenagel condensations and reductive aminations.

While often isolated as the free base, the hydrochloride salt form is frequently generated in situ
during acid-catalyzed reactions or for stability in specific formulations. This guide provides a
comprehensive spectral analysis of the molecule, distinguishing between the free base and the
protonated salt species to aid in precise structural validation.

Chemical Profile

Systematic Name: 1H-Indazole-3-carbaldehyde hydrochloride Molecular Formula: C

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1501660#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

H
N

O - HCI Molecular Weight: 146.15 g/mol (Free Base) / 182.61 g/mol (HCI Salt) CAS Number:
4048-01-9 (Free Base)

Property Value (Free Base) Value (HCI Salt)
) Off-white to yellow crystalline
Appearance Pale yellow to tan solid ]
solid
_ _ >200 °C (Decomposition often
Melting Point 140-142 °C
observed)
- Water, DMSO, Methanol (High
Solubility DMSO, Methanol, EtOAc )
polarity)
pKa (est.) ~1.5 (Protonation at N-2) N/A

Synthesis & Preparation Protocol

The most robust synthetic route involves the direct nitrosation of indole, which triggers a ring
expansion/rearrangement to form the indazole core.

Experimental Workflow

» Reagents: Indole (1.0 eq), Sodium Nitrite (NaNO

, 8.0 eq), HCI (2N ag.), DMF/Water.

e Reaction:
o Dissolve NaNO

in water/DMF at O °C.

o Slowly add HCI (2N) to generate nitrous acid in situ.
o Add Indole solution in DMF dropwise.

o Stir at ambient temperature for 2-4 hours.
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o Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO

e Salt Formation: Dissolve the crude free base in minimal ethanol. Add 1.2 eq of 4M HCl in
dioxane. Precipitate with diethyl ether to isolate the hydrochloride salt.

Reaction Pathway Diagram

NaNO2, HClI Ring Expansion

Indole Nitrosation _ | 3-Nitrosoindole Tautomerization _ | indole-3-one oxime (-H20) | 1H-Indazole-3-carboxaldehyde
(Starting Material) "1 (Intermediate) "] (Rearrangement) = (Product)

Click to download full resolution via product page

Caption: Mechanism of nitrosative ring expansion from indole to indazole-3-carboxaldehyde.[1]

Spectral Analysis: The Core Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum reveals the distinct aromatic system of the indazole.[2] Solvent: DMSO-d

(Standard for polar heterocycles).

1H NMR Data (Free Base vs. HCI Salt)

The primary difference in the salt form is the deshielding of the aromatic ring due to the positive
charge on N-2 and the broadening/shift of the N-H proton.
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Chemical Chemical
. Shift (9, Shift (9, Lo Coupling (J,
Position Proton Multiplicity
ppm) [Free ppm) [HCI Hz)
Base] Salt]
CHO Aldehyde 10.18 10.25-10.35  Singlet (s)
N-H N-1 14.20 14.50 - 15.00 Broad Singlet
H-4 Aromatic 8.14 8.25 Doublet (d) 8.5
H-7 Aromatic 7.70 7.82 Doublet (d) 8.5
H-5 Aromatic 7.49 7.55-7.60 Triplet (t) 7.0
H-6 Aromatic 7.37 7.45-7.50 Triplet (t) 7.0
N-H+ Salt Proton 11.0-13.0 Very Broad

Mechanistic Insight (Salt Effect): Protonation occurs at the N-2 position (the pyridine-like

nitrogen). This creates a cationic species, withdrawing electron density from the benzene ring.

Consequently, all aromatic signals shift downfield (higher ppm). The N-H signal at position 1

becomes highly acidic and exchangeable, often broadening significantly or merging with the

water peak in wet DMSO.

13C NMR Data (DMSO-d

Carbonyl (C=0): 187.4 ppm

C-3 (Ipso): 143.4 ppm

C-7a (Bridgehead): 141.1 ppm

B. Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the aldehyde carbonyl and the N-H stretch.

C-4,5,6,7 (Aromatic): 127.3, 123.8, 120.7, 120.2, 111.2 ppm
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Wavenumber (cm

Functional Group Assignment Salt Effect (HCI)
)
Broader, shifts to
Indazole N-H (Strong, - i _
N-H Stretch 3150 — 3250 (Strong,  ~3000-3100 due to N
Broad) H
, Shifts to ~1690-1700
Conjugated Aldehyde
C=0 Stretch 1670 — 1685 (Increased bond
(Sharp)
order)
Aromatic Ring Intensifies due to
C=N/C=C 1620, 1580 i
Skeletal Vib. charge asymmetry
C-H (Aldehyde) 2850, 2750 Fermi Doublet Unchanged

C. Mass Spectrometry (MS)

Technique: ESI (Electrospray lonization) or El (Electron Impact).

e Molecular lon (M+):

o ESI (+): miz 147.05 [M+H]

(Base Peak)

o ESI (-): m/z 145.04 [M-H]

e High Resolution (HRMS): Calc. for C

H
N
O [M+H]

: 147.0553.

Fragmentation Pattern (El - 70eV)
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In Electron Impact (EI) MS, the hydrochloride salt dissociates instantly to the free base. The
fragmentation follows a characteristic pathway for aromatic aldehydes.

m/z 146 (M+): Molecular lon.
e m/z 145 (M-1): Loss of aldehydic hydrogen (Tropylium-like stability).
e m/z 118 (M-28): Loss of CO (Carbon Monoxide)

Indazole radical cation.

e m/z 91 (M-55): Loss of HCN from the indazole ring

Azirine/Benzene derivative.

Molecular lon
m/z 146

[M-CQOJ+
(Indazole Cation)
m/z 118

Ring Opening
[C6H5N]+
m/z 91

Click to download full resolution via product page

Caption: Primary fragmentation pathway of 1H-Indazole-3-carboxaldehyde in EI-MS.

Quality Control & Purity Validation

To ensure the integrity of the hydrochloride salt for research or drug development:
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e Chloride Content Titration: Perform argentometric titration (AgNO

) to confirm the stoichiometry of the HCI salt (Theoretical Cl: ~19.4%).

e HPLC Purity:

Column: C18 Reverse Phase.

[¢]

[e]

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

[e]

Detection: UV at 254 nm and 300 nm (Indazole absorption).

o

Note: The salt will dissociate in the mobile phase; retention time will match the free base
unless an ion-pairing agent is used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [1H-Indazole-3-carboxaldehyde Hydrochloride: A
Technical Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1501660/docs#1h-indazole-3-carboxaldehyde-
hydrochloride-a-technical-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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